molecular formula C7H8ClN3 B1310916 (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile CAS No. 1004643-52-0

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

Cat. No.: B1310916
CAS No.: 1004643-52-0
M. Wt: 169.61 g/mol
InChI Key: OLOYPLHXOYMVOF-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro substituent at the fourth position and two methyl groups at the third and fifth positions of the pyrazole ring, along with an acetonitrile group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles with different functional groups.

    Oxidation Reactions: Products include pyrazole derivatives with oxidized functional groups.

    Reduction Reactions: Products include primary amines or other reduced derivatives.

Scientific Research Applications

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and nitrile groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 4-Chloro-1H-pyrazole

Uniqueness

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is unique due to the presence of both chloro and nitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOYPLHXOYMVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239701
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-52-0
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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